3-Phenyl-1,2-oxazole-5-carboxamide
Description
3-Phenyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a phenyl-substituted oxazole core linked to a carboxamide group. This scaffold is notable for its role in medicinal chemistry, particularly as a component of nesolicaftor (INN Proposed List 122, WHO 2019), a cystic fibrosis transmembrane conductance regulator (CFTR) modulator . Its structural flexibility allows for diverse substitutions, enabling tailored interactions with biological targets.
Properties
IUPAC Name |
3-phenyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(13)9-6-8(12-14-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUNIZHXEAOQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591978 | |
| Record name | 3-Phenyl-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400870-91-9 | |
| Record name | 3-Phenyl-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-iodo acetophenones with nitriles in the presence of a base, followed by cyclization to form the oxazole ring . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aldehydes in ionic liquids, which allows for the preparation of 4,5-disubstituted oxazoles in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the most notable applications of 3-Phenyl-1,2-oxazole-5-carboxamide is its use as an antimicrobial agent. Research has shown that derivatives of this compound exhibit strong bacteriostatic effects against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The compound's structure allows for modifications that enhance its efficacy against penicillin-resistant bacterial strains.
Pharmaceutical Formulations
The compound has been incorporated into pharmaceutical formulations aimed at treating infectious diseases. A study detailed the synthesis of penicillin derivatives containing the isoxazole moiety, which demonstrated significant activity against both Gram-positive and Gram-negative bacteria . The following table summarizes key findings from pharmacological studies:
| Compound | Activity | Target Bacteria |
|---|---|---|
| PA1 | Strong | Staphylococcus aureus |
| PA2 | Moderate | Escherichia coli |
| PA3 | Strong | Klebsiella pneumoniae |
Agricultural Applications
Pesticidal Properties
Isoxazole derivatives, including this compound, have been explored for their potential as pesticides. These compounds demonstrate herbicidal and fungicidal activities, making them valuable in agricultural settings. They can be used to combat various pests and pathogens that threaten crop yields .
Antiparasitic Activity
Additionally, isoxazoles have shown promise as antiparasitic agents. Their ability to inhibit the growth of parasitic organisms positions them as candidates for further research in veterinary medicine and agriculture .
Materials Science
Semiconductors and Corrosion Inhibitors
In materials science, this compound has been investigated for its properties as a semiconductor and corrosion inhibitor. The unique electronic properties of isoxazole derivatives allow them to be utilized in electronic devices and protective coatings .
Case Studies
Case Study 1: Antimicrobial Efficacy
A pharmacological study evaluated the efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound. The study highlighted the importance of structural modifications to enhance antimicrobial activity .
Case Study 2: Agricultural Use
In another study focusing on agricultural applications, researchers tested the herbicidal effects of isoxazole derivatives on common weeds. The results demonstrated effective control over weed populations with minimal impact on crop health, suggesting a promising avenue for sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Heterocycle Modifications
Compound 1: N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide (SN00797439)
- Structural Difference : Replaces the oxazole ring with a 1,2,4-oxadiazole moiety.
- Biological Activity: Demonstrated >70% reduction in xL3 motility (anti-parasitic activity) and induced a "coiled" phenotype in larvae, suggesting distinct target engagement compared to oxazole derivatives .
- Key Insight : Oxadiazole analogs may enhance metabolic stability due to reduced susceptibility to hydrolysis, though this requires further validation.
Compound 2: 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
- Structural Difference : Methyl substitution at position 5 of the oxazole and a nitro-thiazole amide group.
- Implications : The nitro-thiazole substituent likely improves binding to nitroreductase enzymes, a feature absent in the parent compound. This modification is associated with antibacterial or antiparasitic applications .
Substituent Variations at the Carboxamide Group
Compound 3: N-(trans-3-{5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl}cyclobutyl)-3-phenyl-1,2-oxazole-5-carboxamide (Nesolicaftor)
- Structural Difference : Incorporates a cyclobutyl-oxadiazole-hydroxethyl substituent.
- Therapeutic Relevance : Functions as a CFTR modulator, highlighting how bulky substituents can enhance protein-binding specificity. The hydroxyethyl group may contribute to hydrogen bonding with CFTR .
Compound 4: N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride
Aromatic Ring Modifications
Compound 5: 3-(2-Chlorophenyl)-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-5-carboxamide
- Structural Difference : Chlorophenyl substitution at position 3 of the oxazole.
Data Table: Key Structural and Functional Differences
Research Findings and Trends
- Metabolic Stability : Oxazole derivatives with electron-donating groups (e.g., methyl) show variable plasma stability. For instance, related 4,5-dihydroisoxazol-5-carboxamide analogs require sample acidification to prevent degradation during bioanalysis .
- Target Selectivity : Substituents like hydroxyethyl (nesolicaftor) or nitro-thiazole (Compound 2) dictate engagement with specific therapeutic targets (CFTR vs. nitroreductases).
- Synthetic Accessibility : Derivatives with chloro or methoxy groups (e.g., ) are often prioritized for combinatorial libraries due to straightforward synthesis and modularity .
Biological Activity
3-Phenyl-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 188.186 g/mol
- Structure : The compound features an oxazole ring, which is known for its reactivity and biological significance.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to the inhibition of various biological pathways, resulting in potential therapeutic effects:
- Enzyme Inhibition : The compound has been shown to bind to certain enzymes, inhibiting their activity which can be beneficial in treating diseases where these enzymes are overactive.
- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways critical in various physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7). The cytotoxic effects were evaluated using MTS assays across multiple concentrations (1 µg/mL to 300 µg/mL), revealing a dose-dependent response .
| Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|
| HepG2 | 50 | High |
| MCF-7 | 100 | Moderate |
| HeLa | 200 | Low |
Anti-inflammatory Effects
Additionally, this compound has shown promise in reducing inflammation in preclinical models. This effect is linked to the compound's ability to inhibit pro-inflammatory cytokines.
Case Studies and Research Findings
- Antileishmanial Activity : A study highlighted the potential of phenotypic screening for identifying compounds like this compound as effective against visceral leishmaniasis, showcasing its broad-spectrum efficacy against parasitic infections .
- Cytotoxicity Evaluation : In a comparative study of various oxazole derivatives, this compound exhibited significant cytotoxicity against hepatocellular carcinoma cells compared to standard chemotherapeutics like doxorubicin .
- Pharmacokinetic Studies : Recent pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound when administered orally or intravenously in animal models, indicating its potential for further development as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
